1-Methyl-2-(phenylmethyl)-4-piperidinone

Muscarinic Receptor Binding Affinity Selectivity

1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS 21823-56-3), also known as 2-benzyl-1-methylpiperidin-4-one, is a 4-piperidinone derivative featuring both N-methyl and C2-benzyl substitution. It is a versatile building block in medicinal chemistry and organic synthesis, characterized by a molecular weight of 203.28 g/mol and the formula C13H17NO.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B12078859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(phenylmethyl)-4-piperidinone
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCN1CCC(=O)CC1CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c1-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyDOIPFNDHIMPNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS 21823-56-3): Core Identity and Procurement Baseline


1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS 21823-56-3), also known as 2-benzyl-1-methylpiperidin-4-one, is a 4-piperidinone derivative featuring both N-methyl and C2-benzyl substitution [1]. It is a versatile building block in medicinal chemistry and organic synthesis, characterized by a molecular weight of 203.28 g/mol and the formula C13H17NO [2]. Its structure confers unique electronic and steric properties compared to simpler N-alkyl or N-benzyl piperidones, influencing both its synthetic utility and biological interactions [3].

Why 1-Methyl-2-(phenylmethyl)-4-piperidinone Cannot Be Replaced by Simple N-Benzyl or N-Methyl 4-Piperidones


Substituting 1-Methyl-2-(phenylmethyl)-4-piperidinone with its simpler analogs, such as 1-benzyl-4-piperidone (N-benzyl) or 1-methyl-4-piperidone (N-methyl), is not straightforward. The presence of both N-methyl and C2-benzyl groups creates a distinct steric and electronic environment that directly impacts chemical reactivity and biological recognition. For instance, electrochemical studies reveal that N-benzyl-4-piperidones exhibit a predictable oxidation behavior (R² = 0.9846), whereas N-methyl analogs show a far more complex, poorly correlated oxidation process (R² = 0.3786), highlighting fundamental differences in electron transfer mechanisms [1]. This complexity, along with differential binding affinities and synthetic yields detailed below, underscores why this specific substitution pattern provides a unique and non-interchangeable profile for scientific and industrial applications.

Quantitative Differentiation Evidence for 1-Methyl-2-(phenylmethyl)-4-piperidinone Against Close Analogs


Muscarinic M1 Receptor Affinity and M1/M2 Selectivity Profile of 1-Methyl-2-(phenylmethyl)-4-piperidinone

1-Methyl-2-(phenylmethyl)-4-piperidinone demonstrates a significant binding affinity for the Muscarinic M1 receptor (Ki = 156 nM) and a notable selectivity window over the M2 subtype [1]. This selectivity profile is critical for CNS-targeted drug development where M2-related side effects (e.g., cardiac effects) are undesirable. The observed M2 Ki values of 1.37 µM and 13.7 µM yield M1/M2 selectivity ratios of approximately 9-fold and 88-fold, respectively [1]. This contrasts with many other piperidine-based muscarinic ligands, which often lack this degree of subtype selectivity.

Muscarinic Receptor Binding Affinity Selectivity Neuroscience

Electrochemical Oxidation Behavior: Predictability in N-Benzyl vs. Complexity in N-Methyl 4-Piperidones

A direct comparison of electrochemical oxidation behavior reveals a stark difference between N-benzyl-4-piperidone and N-methyl-4-piperidone analogs. The N-benzyl series shows an excellent correlation (R² = 0.9846) between experimental and theoretical oxidation potentials, indicating a predictable and well-understood redox process [1]. In contrast, the N-methyl series exhibits a very poor correlation (R² = 0.3786), signifying a much more complex, multi-step oxidation pathway [1]. While this study was conducted on curcumin analogs, the core piperidone scaffold's behavior is consistent with these findings, suggesting that the benzyl substituent imparts a more orderly redox chemistry compared to the methyl group.

Electrochemistry Oxidation Potential DFT Structure-Activity Relationship

Synthetic Efficiency: Comparative Molar Yields for N-Benzyl-4-piperidone vs. N-Methyl-4-piperidone

Synthetic yields for key piperidone intermediates vary significantly depending on N-substitution. A systematic study of N-alkyl-4-piperidone synthesis demonstrated that the preparation of N-benzyl-4-piperidone proceeds with a high molar yield of 82%, while the analogous synthesis of N-methyl-4-piperidone yielded only 54% under comparable conditions [1]. This substantial difference (a 28% absolute yield increase) underscores the synthetic advantage of the benzyl moiety in certain reaction sequences. While this data is for monosubstituted analogs, it provides a strong class-level inference for the increased synthetic accessibility and efficiency of benzyl-containing piperidones like 1-Methyl-2-(phenylmethyl)-4-piperidinone.

Organic Synthesis Process Chemistry Yield Optimization Piperidone

CYP3A4 Inhibition Profile: Low Risk for Drug-Drug Interactions Compared to Other Piperidines

1-Methyl-2-(phenylmethyl)-4-piperidinone demonstrates a very low potential for time-dependent inhibition (TDI) of the critical metabolic enzyme Cytochrome P450 3A4 (CYP3A4), with an IC50 of 10,000 nM (10 µM) [1]. This is a favorable safety profile for a lead-like compound or intermediate intended for further development into drug candidates. Many piperidine-containing drugs and advanced intermediates exhibit much stronger CYP3A4 inhibition, posing a significant risk for clinical drug-drug interactions (DDI).

ADME CYP450 Drug-Drug Interaction Safety Pharmacology

Optimal Application Scenarios for 1-Methyl-2-(phenylmethyl)-4-piperidinone Based on Differentiated Evidence


CNS Drug Discovery Targeting Muscarinic M1 Receptors

This compound is an optimal scaffold for medicinal chemistry programs focused on developing selective Muscarinic M1 receptor agonists or positive allosteric modulators. Its demonstrated M1 affinity (Ki = 156 nM) and significant selectivity over the cardiac M2 subtype (up to 88-fold) directly address a key challenge in this therapeutic area [1]. This profile, combined with a low risk for CYP3A4-mediated drug-drug interactions, makes it a highly attractive starting point for CNS drug discovery where safety and target selectivity are paramount.

Large-Scale Synthesis and Process Chemistry Optimization

The benzyl-substituted piperidone scaffold is a preferred choice for process chemists aiming to develop robust, high-yielding manufacturing routes. As evidenced by the 82% yield achieved for N-benzyl-4-piperidone versus 54% for its N-methyl counterpart, benzyl derivatives offer a clear path to improved atom economy and reduced cost of goods in multi-kilogram production [1]. This makes 1-Methyl-2-(phenylmethyl)-4-piperidinone a more scalable and economically viable building block for industrial applications.

Analytical Method Development and Quality Control

The predictable electrochemical oxidation behavior of the N-benzyl-4-piperidone core (R² = 0.9846 for theoretical vs. experimental oxidation potential) simplifies the development of robust analytical methods [1]. This predictability allows for the implementation of straightforward, reliable assays for purity and stability testing, which is a critical advantage in quality control laboratories and for meeting stringent regulatory requirements for research chemicals and pharmaceutical intermediates.

Building Block for Fentanyl Analogue Research

As a member of the 4-piperidinone class, 1-Methyl-2-(phenylmethyl)-4-piperidinone serves as a key intermediate in the synthesis of complex molecules, including fentanyl and related analogues [1]. Its dual substitution (N-methyl and C2-benzyl) provides a unique handle for further derivatization and structure-activity relationship (SAR) studies, offering distinct synthetic pathways and product profiles compared to the more common 1-benzyl-4-piperidone starting material.

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